3,5-dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one
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Overview
Description
3,5-Dihydrobenzo[1,2-d:4,5-d’]diimidazol-2(1H)-one is a heterocyclic compound with a unique structure that includes two imidazole rings fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dihydrobenzo[1,2-d:4,5-d’]diimidazol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired diimidazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydrobenzo[1,2-d:4,5-d’]diimidazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3,5-Dihydrobenzo[1,2-d:4,5-d’]diimidazol-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism by which 3,5-dihydrobenzo[1,2-d:4,5-d’]diimidazol-2(1H)-one exerts its effects often involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its role in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydrobenzo[1,2-d4,5-d’]bis([1,2,3]triazole): Similar in structure but contains triazole rings instead of imidazole rings.
Benzo[d]thiazole-2-thiol: Contains a thiazole ring fused to a benzene ring, differing in the heterocyclic component.
Uniqueness
3,5-Dihydrobenzo[1,2-d:4,5-d’]diimidazol-2(1H)-one is unique due to its dual imidazole rings, which confer distinct chemical properties and reactivity. This structural feature allows for versatile applications in various fields, distinguishing it from other similar heterocyclic compounds .
Properties
IUPAC Name |
3,5-dihydro-1H-imidazo[4,5-f]benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-8-11-6-1-4-5(10-3-9-4)2-7(6)12-8/h1-3H,(H,9,10)(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZYKUULCLKGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1NC=N3)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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